REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[CH2:3][CH2:4][NH:5][C:6]([C:8]1[CH:17]=[CH:16][C:11]([C:12]([O:14]C)=[O:13])=[CH:10][N:9]=1)=[O:7].[OH-].[Na+]>C(O)C>[F:19][C:2]([F:1])([F:18])[CH2:3][CH2:4][NH:5][C:6]([C:8]1[CH:17]=[CH:16][C:11]([C:12]([OH:14])=[O:13])=[CH:10][N:9]=1)=[O:7] |f:1.2|
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Name
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methyl 6-[(3,3,3-trifluoropropyl)carbamoyl]nicotinate
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Quantity
|
0.265 g
|
Type
|
reactant
|
Smiles
|
FC(CCNC(=O)C1=NC=C(C(=O)OC)C=C1)(F)F
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Name
|
|
Quantity
|
9.6 mL
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Type
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CUSTOM
|
Details
|
while stirring until an acidic pH
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
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FILTRATION
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Details
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insoluble material was filtered off
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Type
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TEMPERATURE
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Details
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The filtrate was cooled on ice and 6 M hydrochloric acid
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Type
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ADDITION
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Details
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was added
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Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
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Type
|
WASH
|
Details
|
washed with ice-water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 78 mg (31%)
|
Name
|
|
Type
|
|
Smiles
|
FC(CCNC(=O)C1=NC=C(C(=O)O)C=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |